molecular formula C20H22N2O2S B2887274 4-ethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 687569-68-2

4-ethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No. B2887274
CAS RN: 687569-68-2
M. Wt: 354.47
InChI Key: LMBLIZFCFRVBFT-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a benzamide group, which is often found in various drugs due to its bioactive properties .

Scientific Research Applications

Cancer Research

Indole derivatives, like the one , have been extensively studied for their potential in cancer treatment. They can interact with various biological targets and pathways involved in cancer progression . For instance, they may inhibit enzymes that are overexpressed in cancer cells or interfere with signaling pathways that promote tumor growth and metastasis.

Microbial Infection Treatment

Compounds with an indole moiety have shown activity against a range of microbial pathogens. Their structural complexity allows them to bind with microbial enzymes or proteins, potentially leading to the development of new antimicrobial agents .

Neurodegenerative Disease Studies

The indole structure is similar to that of tryptophan, an amino acid involved in the synthesis of serotonin. Derivatives of indole could be used to study serotonin pathways and may have applications in researching treatments for neurodegenerative diseases .

Drug Development

The compound’s ability to form stable crystalline forms makes it a candidate for drug development, particularly in creating pharmaceutical salts with improved solubility and absorption characteristics .

Biotechnology

In biotechnological applications, indole derivatives can be used as building blocks for the synthesis of complex molecules or as a scaffold for drug discovery, leveraging their biological activity for therapeutic purposes .

Pharmacology

The diverse biological activities of indole derivatives, including anti-inflammatory, analgesic, and antiviral properties, make them valuable for pharmacological studies and the development of new medications .

Chemical Research

Indole derivatives are important in chemical research for the synthesis of novel organic compounds. They serve as key intermediates in the construction of complex molecules with potential applications in various industries .

Environmental Impact Studies

While not directly related to the compound’s applications, understanding its environmental impact is crucial. Research into how such compounds degrade or persist in the environment can inform safe handling and disposal practices .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been shown to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that is crucial for cell division .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Some indole derivatives have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin .

Action Environment

It is known that environmental factors can significantly influence the action of many drugs, including factors such as ph, temperature, and the presence of other substances .

Future Directions

The future directions for research on this compound would likely depend on its bioactive properties. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential therapeutic applications .

properties

IUPAC Name

4-ethoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-24-16-10-8-15(9-11-16)20(23)21-12-13-25-19-14(2)22-18-7-5-4-6-17(18)19/h4-11,22H,3,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBLIZFCFRVBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide

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